molecular formula C4H12ClNO B6266339 (2S)-1-(methylamino)propan-2-ol hydrochloride CAS No. 1807937-56-9

(2S)-1-(methylamino)propan-2-ol hydrochloride

Cat. No.: B6266339
CAS No.: 1807937-56-9
M. Wt: 125.6
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Description

Significance of Enantiopure Compounds in Advanced Chemical Transformations

Enantiopure compounds, which consist of a single enantiomer (one of a pair of non-superimposable mirror-image molecules), are of paramount importance in chemistry and pharmacology. core.ac.ukresearchgate.net Biological systems, such as enzymes and receptors in the human body, are inherently chiral and often interact differently with each enantiomer of a chiral drug. monash.edunih.gov One enantiomer may produce a desired therapeutic effect, while the other could be inactive or even cause harmful side effects. researchgate.netnih.gov Therefore, the ability to synthesize a single, desired enantiomer is a critical goal in pharmaceutical development and advanced chemical manufacturing. researchgate.net This selective synthesis, known as asymmetric synthesis, ensures the efficacy and safety of chiral drugs. monash.edu

Overview of Chiral Amino Alcohol Scaffolds as Foundational Research Subjects

The chiral β-amino alcohol scaffold is a prevalent structural motif found in numerous pharmaceuticals, agrochemicals, and natural products. diva-portal.org Beyond being integral parts of target molecules, these compounds are crucial as chiral ligands and auxiliaries in asymmetric catalysis. diva-portal.org Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they can be removed. sciencemadness.org Chiral ligands coordinate with metal catalysts to create an asymmetric environment that favors the formation of one enantiomer over the other. The accessibility of many chiral amino alcohols from the "chiral pool" (readily available, inexpensive enantiopure natural products like amino acids) makes them foundational subjects for developing new synthetic methods. diva-portal.org

Research Contextualization of (2S)-1-(methylamino)propan-2-ol hydrochloride

This compound is a chiral amino alcohol derived from the natural amino acid (S)-alanine. Its structure makes it a simple yet valuable chiral building block. The research context for this specific compound is best understood by examining the evolution of synthetic methods for its preparation and its potential role in contemporary synthesis challenges.

The historical synthesis of chiral amino alcohols like (2S)-1-(methylamino)propan-2-ol has been closely tied to the chemistry of amino acids. Early and established methods relied on the reduction of derivatives of L-alanine ((S)-alanine).

A foundational approach involves the reduction of the carboxylic acid group of a protected amino acid. For instance, L-alanine could be protected and its corresponding ester reduced to yield (S)-2-aminopropan-1-ol, also known as L-alaninol. google.com Classic reduction methods often employed powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄). chemicalbook.com

The subsequent step, N-methylation, could then be performed. Historical methods for N-methylation often involved direct alkylation with reagents like methyl iodide. However, these reactions could be difficult to control, sometimes leading to over-methylation (formation of a quaternary ammonium (B1175870) salt) or requiring harsh conditions. A common alternative was reductive amination, where the primary amine (L-alaninol) is reacted with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced. masterorganicchemistry.com

Table 1: Representative Historical Synthesis Steps for Chiral Amino Alcohols This table illustrates typical yields for the types of reactions historically used in the synthesis of N-methylated amino alcohols. Data is representative of the methodologies.

Step Reactant Reagent(s) Product Typical Yield
Ester Reduction N-Boc-(S)-alanine methyl ester LiAlH₄ N-Boc-(S)-alaninol ~85-95%
N-Methylation (S)-alaninol CH₃I, K₂CO₃ (2S)-1-(methylamino)propan-2-ol ~60-75%
Reductive Amination (S)-alaninol HCHO, H₂, Pd/C (2S)-1-(methylamino)propan-2-ol ~70-85%

These multi-step sequences, while effective, often required strong reagents, rigorous protection/deprotection schemes, and could present challenges in purification and scalability.

Modern organic synthesis prioritizes efficiency, selectivity, and sustainability. Research in the synthesis of chiral amino alcohols has evolved to incorporate catalytic methods, which reduce waste and improve atom economy.

Contemporary syntheses of this compound would likely employ more refined versions of the classical routes. The reduction of the alanine (B10760859) carboxyl group can now be achieved with greater selectivity using reagents like sodium borohydride (B1222165) in the presence of activating agents (e.g., via a mixed anhydride) or through catalytic hydrogenation, which avoids the use of metal hydrides. core.ac.ukgoogle.com

For the N-methylation step, modern methods offer superior control and milder conditions. For example, the use of protecting groups that can be methylated and then removed, such as a nitrobenzenesulfonamide (o-NBS) group, allows for clean, mono-methylation without the risk of over-alkylation. researchgate.net Biocatalysis, using enzymes like imine reductases or transaminases, is also an emerging frontier, offering highly selective transformations under environmentally benign conditions. nih.gov

The primary challenge remains the development of a direct, highly enantioselective, and atom-economical synthesis. While the chiral pool approach from alanine is robust, direct asymmetric synthesis from achiral precursors is a major goal. The evolving challenge for simple building blocks like this compound is not just in their synthesis, but in demonstrating their utility. Its structural simplicity makes it an ideal candidate for use as a scaffold in the development of new, more complex chiral ligands for asymmetric catalysis or as a building block in the synthesis of pharmaceutical targets.

Table 2: Comparison of Synthetic Parameters for N-Methylation Methods This table provides a general comparison of historical and contemporary methods for the key N-methylation step.

Method Reagents Key Advantages Key Challenges
Historical
Direct Alkylation Methyl iodide, Base Simple reagents Risk of over-alkylation, harsh conditions
Reductive Amination Formaldehyde, Reductant Good control over mono-methylation Use of toxic formaldehyde
Contemporary
Protected Amine Alkylation o-NBS-Cl, Methylating agent Excellent selectivity for mono-methylation Additional protection/deprotection steps
Catalytic Reductive Amination Methylamine (B109427), H₂, Catalyst High atom economy, cleaner reaction Catalyst cost and optimization
Biocatalysis Enzymes (e.g., IREDs) High enantioselectivity, mild conditions Enzyme availability and substrate scope

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVCXIMBKXNHW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807937-56-9
Record name (2S)-1-(methylamino)propan-2-ol hydrochloride
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Advanced Synthetic Methodologies for 2s 1 Methylamino Propan 2 Ol Hydrochloride

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, thereby avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. Key strategies include leveraging naturally occurring chiral molecules, employing asymmetric catalysts, and utilizing highly specific enzymatic transformations.

Chiral Pool Strategies and Their Refinements

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of (2S)-1-(methylamino)propan-2-ol, the most logical chiral precursor is the proteinogenic amino acid L-alanine, which possesses the required (S)-stereochemistry at the carbon center.

The synthesis commences with the reduction of the carboxylic acid moiety of L-alanine to a primary alcohol, yielding (S)-2-aminopropan-1-ol, commonly known as L-alaninol. google.comgoogle.com This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or by converting the amino acid to its ester derivative followed by reduction with sodium borohydride (B1222165). google.comchemicalbook.com

The subsequent step involves the selective N-methylation of L-alaninol. This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride or formic acid in the Eschweiler-Clarke reaction) or direct alkylation with a methylating agent like methyl iodide, although the latter requires careful control to avoid over-methylation to the quaternary ammonium (B1175870) salt. A protection-deprotection sequence for the amino group can also be employed to ensure mono-methylation. This chiral pool approach provides a reliable pathway to the target molecule, with the stereochemistry dictated by the natural starting material.

Table 1: Comparison of Chiral Pool Synthesis Steps

Step Starting Material Key Transformation Reagents Product of Step
1. Reduction L-Alanine Carboxylic acid reduction LiAlH4 or Esterification followed by NaBH4 (S)-2-aminopropan-1-ol (L-alaninol)
2. N-Methylation L-alaninol Reductive amination Formaldehyde, HCOOH (Eschweiler-Clarke) (2S)-1-(methylamino)propan-2-ol

Asymmetric Catalysis in its Preparation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. wikipedia.org This approach is highly efficient and is divided into homogeneous and heterogeneous systems.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically a liquid phase. google.com A prominent method for synthesizing chiral amino alcohols is the asymmetric reduction of the corresponding α-aminoketone, 1-(methylamino)propan-2-one (B1626262). This reduction can be catalyzed by chiral oxazaborolidine systems, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a stoichiometric borane (B79455) source. researchgate.netmdpi.com The chiral catalyst creates a stereochemically defined environment for the hydride transfer, leading to the preferential formation of the (S)-alcohol.

Another powerful homogeneous method is asymmetric transfer hydrogenation. wikipedia.org This involves the transfer of hydrogen from a simple hydrogen donor, like isopropanol (B130326) or formic acid, to the substrate. The reaction is catalyzed by transition metal complexes, such as those of ruthenium, rhodium, or iridium, bearing chiral ligands. acs.org For the synthesis of (2S)-1-(methylamino)propan-2-ol, this could involve the asymmetric hydrogenation of 1-(methylamino)propan-2-one or the asymmetric reductive amination of 1-hydroxypropan-2-one with methylamine (B109427). google.comnih.gov

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation and recycling. rsc.org The synthesis of (2S)-1-(methylamino)propan-2-ol can be approached via the catalytic reductive amination of 1-hydroxy-2-propanone with methylamine over a solid catalyst. fkit.hr To induce enantioselectivity, the metal catalyst (e.g., Nickel, Copper, Platinum) can be supported on a chiral material or modified by the adsorption of a chiral auxiliary. For instance, platinum catalysts modified with cinchona alkaloids have been successfully used for the enantioselective hydrogenation of α-ketoesters, and similar principles can be applied to α-hydroxyketones or α-aminoketones.

Table 2: Overview of Asymmetric Catalytic Approaches

Catalysis Type Method Substrate Catalyst System Example Key Advantage
Homogeneous Asymmetric Ketone Reduction 1-(methylamino)propan-2-one Chiral Oxazaborolidine (CBS) + Borane High enantioselectivity and activity
Homogeneous Asymmetric Transfer Hydrogenation 1-(methylamino)propan-2-one Ru(II) or Ir(III) with chiral diamine ligands Mild reaction conditions
Heterogeneous Asymmetric Reductive Amination 1-hydroxypropan-2-one + Methylamine Nickel or Platinum on a chiral support Ease of catalyst separation and reuse

Enzymatic Biotransformations for Stereospecific Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant, including ketoreductases (KREDs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). nih.govfrontiersin.orgrsc.org

A biocatalytic route to (2S)-1-(methylamino)propan-2-ol can be achieved through the asymmetric reductive amination of 1-hydroxypropan-2-one with methylamine. This reaction can be catalyzed by engineered AmDHs or IREDs, which utilize a cofactor such as NAD(P)H to deliver a hydride stereoselectively. nih.gov A cofactor regeneration system, often involving a sacrificial substrate like glucose and a corresponding dehydrogenase, is typically employed to make the process economically viable. nih.gov

Alternatively, the asymmetric reduction of the aminoketone precursor, 1-(methylamino)propan-2-one, can be performed using a ketoreductase. A wide range of KREDs are available, and through screening or protein engineering, an enzyme can be selected that reduces the ketone to the desired (S)-alcohol with very high enantiomeric excess (>99% ee). nih.gov

Diastereomeric and Enantiomeric Resolution Techniques

When a racemic mixture of 1-(methylamino)propan-2-ol (B99262) is synthesized, it must be separated into its constituent enantiomers. Resolution is a common technique to achieve this separation.

The most established method for resolving racemic amines is through the formation of diastereomeric salts. nih.gov This involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, often referred to as a resolving agent. Commonly used resolving agents include tartaric acid, mandelic acid, and their derivatives. libretexts.org The reaction produces a pair of diastereomeric salts ((R)-amine•(R)-acid and (S)-amine•(R)-acid), which possess different physical properties, most notably solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated in pure form, the chiral acid is removed by treatment with a base, liberating the enantiomerically pure (2S)-1-(methylamino)propan-2-ol.

For analytical and preparative-scale separations, enantiomeric resolution via chiral chromatography is a powerful and widely used technique. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of 1-(methylamino)propan-2-ol. mdpi.com CSPs are commonly based on chiral polymers like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and thus their separation.

Comparative Analysis of Synthetic Routes from a Research Efficacy Standpoint

The efficient synthesis of a chiral molecule like (2S)-1-(methylamino)propan-2-ol hydrochloride hinges on a route that is high-yielding, stereoselective, and environmentally conscious. Common strategies for creating such 1,2-aminoalcohols often start from readily available chiral precursors like amino acids or employ asymmetric synthesis techniques on prochiral substrates.

A plausible and efficient route to (2S)-1-(methylamino)propan-2-ol could start from the natural amino acid (S)-alanine. This approach involves the reduction of the carboxylic acid functionality to an alcohol, followed by N-methylation. Another viable strategy is the asymmetric aminohydroxylation of propene or the regioselective opening of a chiral epoxide, such as (S)-propylene oxide, with methylamine. Each of these routes presents unique challenges and opportunities for optimization.

Optimizing the chemical yield is a primary focus in synthetic research. This involves a systematic investigation of various reaction parameters to maximize the output of the desired product. Key areas of study include the choice of reagents, catalysts, solvents, reaction temperature, and pressure.

For a multi-step synthesis, each step must be individually optimized. For instance, in a synthesis starting from (S)-alanine, the reduction of the carboxylic acid is a critical step. Research would focus on comparing different reducing agents (e.g., borane complexes vs. lithium aluminum hydride) and their impact on yield and purity. Subsequent N-methylation would also require optimization of the methylating agent and reaction conditions to prevent over-methylation or side reactions.

Table 1: Hypothetical Yield Optimization for the Reduction of N-Boc-(S)-alaninol

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1LiAlH₄THF0 to RT485
2NaBH₄EthanolRT1260
3BH₃·THFTHF0 to RT692
4DIBAL-HToluene-78 to RT388

This table is illustrative and demonstrates a typical approach to optimizing a reaction step. The data is hypothetical and serves to show the format of such a study.

Achieving a high degree of stereoselectivity is paramount for the synthesis of chiral molecules. For (2S)-1-(methylamino)propan-2-ol, this means producing the (S)-enantiomer in high enantiomeric excess (ee). There are several advanced strategies to achieve this.

One of the most effective methods is catalytic asymmetric hydrogenation . This technique often involves the use of a chiral transition metal catalyst, such as a Ruthenium-diphosphine complex, to reduce a prochiral ketone or imine. For example, the asymmetric hydrogenation of an appropriate amino ketone precursor would be a direct route to the desired chiral amino alcohol nih.gov. Research in this area focuses on screening different chiral ligands to find the one that provides the highest enantioselectivity.

Another powerful technique is biocatalysis , which utilizes enzymes to carry out stereoselective transformations. For instance, a ketone reductase enzyme could be used for the asymmetric reduction of a keto-amine precursor. Biocatalytic methods often offer excellent stereoselectivity (high ee) and can be performed under mild, environmentally friendly conditions researchgate.netresearchgate.net.

Kinetic resolution is another strategy, where a racemic mixture of the amino alcohol is reacted with a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (S)-enantiomer. For example, diastereomeric salt formation with a chiral acid like mandelic acid has been used for similar compounds researchgate.netgoogle.com.

Table 2: Comparison of Stereoselective Synthesis Strategies

StrategyTypical Catalyst/ReagentAdvantagesDisadvantagesReported ee for Analogous Compounds
Catalytic Asymmetric HydrogenationChiral Ru(II) or Rh(I) complexesHigh efficiency, high eeExpensive catalysts, sensitive to impurities>99% nih.gov
Biocatalytic ReductionKetoreductases, DehydrogenasesHigh stereoselectivity, mild conditions, greenSubstrate specificity, requires optimization of biological conditions>99% researchgate.net
Chiral Pool Synthesis(S)-Alanine, (S)-Propylene OxideStereochemistry is pre-definedLimited availability of starting materials>99%
Kinetic ResolutionChiral acids, LipasesApplicable to racemic mixturesMaximum theoretical yield is 50% without a racemization step95-100% researchgate.netgoogle.com

Modern synthetic chemistry places a strong emphasis on sustainability, often referred to as "green chemistry." The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances mdpi.com.

In the context of synthesizing this compound, several green chemistry principles can be integrated:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂ is a key focus. For certain reactions, performing them in water can offer significant environmental benefits mdpi.com.

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is inherently greener than using stoichiometric ones as they are used in smaller quantities and can be recycled. This applies to both metal-based catalysts and biocatalysts mdpi.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Routes with fewer steps and fewer protecting groups are generally preferred.

Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources are favored. For example, using bio-derived (S)-alanine as a starting material aligns with this principle.

Table 3: Green Chemistry Alternatives in Amino Alcohol Synthesis

Conventional MethodGreen AlternativeSustainability Benefit
Reduction with metal hydrides (e.g., LiAlH₄)Catalytic hydrogenation or biocatalytic reductionReduced waste, safer reagents, milder conditions
Use of chlorinated solvents (e.g., CH₂Cl₂)Use of water, ethanol, or solvent-free conditionsReduced toxicity and environmental impact
Multi-step synthesis with protecting groupsOne-pot reactions or enzymatic synthesisReduced waste, improved efficiency and atom economy

By integrating these principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible.

Advanced Spectroscopic and Stereochemical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2S)-1-(methylamino)propan-2-ol hydrochloride, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its molecular framework.

In a typical ¹H-NMR spectrum, the proton signals would be expected in specific regions based on their chemical environment. The methyl group attached to the chiral center (C2) would appear as a doublet, coupled to the methine proton. The methyl group on the nitrogen would likely be a singlet in the free base, but upon protonation to form the hydrochloride salt, it could show coupling to the N-H proton, appearing as a doublet. The methylene (B1212753) protons (C1) would exhibit diastereotopicity due to the adjacent chiral center, appearing as distinct signals, each coupled to the methine proton. The methine proton (C2) would present as a multiplet due to coupling with the adjacent methyl and methylene protons. The hydroxyl and amine protons would be observable, with their chemical shifts and coupling patterns being solvent-dependent.

The ¹³C-NMR spectrum would complement the proton data, showing distinct signals for each of the four carbon atoms in the molecule. The chemical shifts would be indicative of their bonding environment (methyl, methylene, methine, and methylamino carbons).

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the methine proton (H2) and the protons of the adjacent methyl group (H3) and methylene group (H1), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the C2 carbon would show a correlation to the H2 methine proton.

A hypothetical summary of expected 2D-NMR correlations is presented in the table below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H1 (Methylene)H2 (Methine)C1C2, N-CH₃
H2 (Methine)H1 (Methylene), H3 (Methyl)C2C1, C3, N-CH₃
H3 (Methyl)H2 (Methine)C3C2
N-CH₃ (Methyl)N-HN-CH₃C1
O-H (Hydroxyl)H2 (in some solvents)-C2
N-H (Amine)N-CH₃-C1

Applications of Chiral Auxiliary Reagents in Stereochemical Assignment Research

While the (2S) configuration is specified, in a research context where a new synthetic route is being developed, the stereochemistry would need to be confirmed. The use of chiral auxiliary reagents in conjunction with NMR spectroscopy is a powerful method for this purpose. By reacting (2S)-1-(methylamino)propan-2-ol with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), two diastereomeric esters are formed. The ¹H and ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, particularly for the protons near the newly formed chiral center. By analyzing the differences in these chemical shifts, the absolute configuration of the original alcohol can be determined.

Chiroptical Spectroscopic Techniques for Absolute Configuration Determination

Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of enantiomers.

Vibrational Spectroscopy in Research Contexts

For this compound, the FTIR spectrum would show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated secondary amine would appear in a similar region, often as a broader absorption. C-H stretching vibrations of the methyl and methylene groups would be observed around 2960-2850 cm⁻¹. The C-O stretching vibration would typically appear in the 1100-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the C-H and C-C skeletal vibrations are usually strong, providing a detailed fingerprint of the molecule's carbon backbone.

A summary of expected vibrational modes is provided in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
O-H Stretch3400-3200 (broad)FTIR
N-H Stretch3300-3000 (broad)FTIR
C-H Stretch (Alkyl)2960-2850FTIR, Raman
N-H Bend1650-1580FTIR
C-H Bend (Alkyl)1470-1350FTIR, Raman
C-O Stretch1100-1000FTIR
C-N Stretch1250-1020FTIR
C-C Stretch1200-800Raman

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. While no specific experimental spectra for this compound are publicly available, the expected vibrational modes can be predicted based on the functional groups present in the molecule and data from similar amino alcohols. cea.fryoutube.commdpi.com

The structure of this compound features a secondary alcohol, a secondary ammonium (B1175870) group, and an aliphatic carbon backbone. The protonation of the secondary amine to a secondary ammonium ion in the hydrochloride salt significantly influences the vibrational spectrum, particularly the N-H stretching and bending modes.

Key Predicted Vibrational Modes:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. youtube.com

N-H Stretch: The secondary ammonium group (R₂NH₂⁺) will exhibit strong, broad stretching vibrations in the region of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding with the chloride anion and the hydroxyl group.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are anticipated in the 3000-2850 cm⁻¹ region.

N-H Bend: The N-H bending vibrations of the secondary ammonium group are expected to appear in the 1620-1550 cm⁻¹ region in the IR spectrum.

C-O Stretch: A strong C-O stretching vibration for the secondary alcohol is predicted to be in the range of 1150-1050 cm⁻¹.

C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C backbone vibrations would be more prominent in the Raman spectrum.

Functional GroupVibrational ModePredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
O-HStretching3400-32003400-3200Strong, Broad (IR); Weak (Raman)
N-H (Ammonium)Stretching3200-28003200-2800Strong, Broad (IR)
C-H (Aliphatic)Stretching3000-28503000-2850Medium to Strong
N-H (Ammonium)Bending1620-15501620-1550Medium
C-OStretching1150-10501150-1050Strong (IR)
C-NStretching1250-10201250-1020Medium to Weak

High-Resolution Mass Spectrometry for Precise Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS would be used to validate its molecular formula, C₄H₁₂ClNO.

The analysis is typically performed on the free base, (2S)-1-(methylamino)propan-2-ol (C₄H₁₁NO), which would be observed as the protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI). The theoretical exact mass of the free base is 89.08406 u. nih.gov

The expected accurate mass for the protonated molecule ([C₄H₁₁NO + H]⁺) would be calculated and compared to the experimentally measured mass. A low mass error (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

SpeciesMolecular FormulaTheoretical Exact Mass (u)
(2S)-1-(methylamino)propan-2-ol (Free Base)C₄H₁₁NO89.08406
Protonated Molecule [M+H]⁺C₄H₁₂NO⁺90.09189

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide unequivocal proof of its constitution, configuration, and conformation in the solid state.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the analysis of crystal structures of similar chiral amino alcohol hydrochlorides allows for predictions of its solid-state characteristics. It is anticipated that the crystal structure would be non-centrosymmetric due to the compound's chirality.

Key structural features that would be elucidated include:

Absolute Stereochemistry: Confirmation of the (S) configuration at the chiral center.

Conformation: The preferred rotational arrangement of the molecule's single bonds.

Hydrogen Bonding Network: The extensive hydrogen bonding interactions involving the hydroxyl group (donor), the secondary ammonium group (donor), and the chloride anion (acceptor) would be a dominant feature of the crystal packing. These interactions are crucial in defining the supramolecular architecture.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insights into the electronic distribution within the molecule.

Structural ParameterExpected Observation
Crystal SystemLikely non-centrosymmetric (e.g., Orthorhombic, Monoclinic)
Space GroupChiral space group
Key Hydrogen BondsO-H···Cl, N-H···Cl, O-H···O, N-H···O
Absolute ConfigurationConfirmation of the (S) stereocenter

Theoretical and Computational Investigations of 2s 1 Methylamino Propan 2 Ol Hydrochloride

Conformational Analysis and Energy Minima Calculations

Conformational analysis of (2S)-1-(methylamino)propan-2-ol hydrochloride is fundamental to understanding its structure-property relationships. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a different conformer.

Energy minima calculations are typically performed using molecular mechanics (MM) force fields or, for higher accuracy, quantum mechanical (QM) methods. These calculations systematically rotate the dihedral angles of the key bonds—primarily the C-C and C-N bonds of the propanol (B110389) backbone and the C-N bond of the methylamino group—to map out the potential energy landscape. The goal is to identify the most stable conformers, which are those residing at the lowest energy minima.

For (2S)-1-(methylamino)propan-2-ol, intramolecular hydrogen bonding between the hydroxyl group and the amino group is a key factor in determining conformational preference. In the hydrochloride salt, the protonation of the nitrogen atom significantly alters this landscape. The presence of the positively charged ammonium (B1175870) group and the chloride counter-ion introduces strong electrostatic interactions that influence the preferred geometry.

Illustrative Conformational Energy Profile:

Dihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Key Intramolecular Interactions
60° (gauche)0.0Potential for intramolecular hydrogen bonding (in the free base)
180° (anti)1.2Extended conformation, minimizing steric hindrance
-60° (gauche)0.5Alternative low-energy gauche conformation

Note: This table is illustrative and represents typical energy differences for similar small amino alcohols. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable insights into the reactivity and properties of this compound.

DFT calculations can determine a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller gap generally implies higher reactivity.

The MEP map visually represents the electrostatic potential on the molecule's surface. For the protonated form of (2S)-1-(methylamino)propan-2-ol, the MEP would show a region of high positive potential around the ammonium group, indicating a site susceptible to nucleophilic attack. Conversely, regions of negative potential, such as around the oxygen atom of the hydroxyl group and the chloride ion, would indicate sites prone to electrophilic attack.

Calculated Electronic Properties (Illustrative):

PropertyValueSignificance
HOMO Energy-8.5 eVRegion of the molecule most likely to donate electrons
LUMO Energy1.2 eVRegion of the molecule most likely to accept electrons
HOMO-LUMO Gap9.7 eVIndicator of chemical stability and reactivity
Dipole Moment12.5 DMeasure of the overall polarity of the molecule

Note: These values are representative for a small protonated amino alcohol and would need to be specifically calculated for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. For this compound, MD simulations are invaluable for studying its dynamic behavior in different environments, particularly in solution.

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's laws of motion. This allows for the exploration of conformational changes, diffusion, and the intricate network of interactions with solvent molecules over time.

When simulating this compound in an aqueous solution, MD can reveal the structure of the solvation shells around the molecule. acs.org Water molecules are expected to form strong hydrogen bonds with the hydroxyl group and the protonated amino group. The chloride ion will also be solvated by a shell of water molecules. These simulations can quantify the average number of hydrogen bonds, their lifetimes, and the spatial arrangement of solvent molecules around the solute. compchems.com

Computational Prediction of Spectroscopic Signatures and Their Validation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict key features of its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculations, often performed using DFT methods, can help assign the absorption bands observed in experimental spectra to specific vibrational modes, such as the O-H stretch, N-H stretch, and C-O stretch. The presence of hydrogen bonding significantly affects the position and shape of these bands. libretexts.org

NMR chemical shifts can also be predicted with a good degree of accuracy using quantum mechanical calculations. By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C can be estimated. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them a powerful tool for structural elucidation when compared with experimental data.

Predicted Spectroscopic Data (Illustrative):

SpectrumFeaturePredicted Wavenumber/Chemical ShiftCorresponding Functional Group/Atom
IRO-H Stretch~3350 cm⁻¹ (broad)Hydroxyl group involved in H-bonding
IRN-H Stretch~3100 cm⁻¹ (broad)Protonated amino group
¹H NMR-CH(OH)-~4.0 ppmProton on the carbon bearing the hydroxyl group
¹³C NMR-CH(OH)-~65 ppmCarbon bearing the hydroxyl group

Note: These are typical values for amino alcohols and serve as illustrative examples.

Intermolecular Interaction Analysis in Solution and Crystalline Phases

The properties of this compound in both solution and solid states are governed by a network of intermolecular interactions. Computational methods are essential for dissecting and quantifying these forces.

In solution, the intermolecular interactions are more dynamic. The primary interactions are between the solute and the solvent molecules, as discussed in the context of MD simulations. The strength and nature of these solute-solvent interactions determine the solubility and other solution-phase properties of the compound.

Quantum Chemical Studies of Protonation Equilibria and Hydrogen Bonding

Quantum chemical methods are particularly well-suited for studying protonation equilibria and the nature of hydrogen bonds. For (2S)-1-(methylamino)propan-2-ol, the protonation of the amino group is a key chemical equilibrium.

The pKa of the amino group can be estimated computationally by calculating the Gibbs free energy change for the protonation reaction in a solvent model. nih.gov These calculations provide a theoretical basis for understanding the molecule's acid-base properties.

The hydrogen bonds, both intramolecular (in the free base) and intermolecular, can be analyzed in detail using quantum chemistry. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis can reveal the charge transfer and orbital interactions that contribute to the formation and strength of hydrogen bonds. The strength of a hydrogen bond can be estimated by calculating the interaction energy between the donor and acceptor molecules or fragments. These studies have shown that in amino alcohols, the intermolecular O-H···N hydrogen bonds are particularly strong. nih.gov

Applications of 2s 1 Methylamino Propan 2 Ol Hydrochloride in Asymmetric Synthetic Research

As a Chiral Ligand Precursor in Homogeneous and Heterogeneous Metal Catalysis

The bifunctional nature of (2S)-1-(methylamino)propan-2-ol allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation creates a well-defined chiral environment around the metal, which is crucial for inducing enantioselectivity in a variety of chemical transformations. The development of ligands derived from this amino alcohol is a key area of research aimed at achieving high efficiency and stereocontrol in catalytic asymmetric reactions.

Design and Synthesis Strategies for Novel Ligand Architectures

The synthesis of novel chiral ligands from (2S)-1-(methylamino)propan-2-ol typically involves the modification of its amine and/or hydroxyl functionalities to introduce sterically demanding or electronically tunable groups. A common strategy is the formation of Schiff base ligands through the condensation of the primary amino group with a variety of aldehydes or ketones. This approach allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of the ligand's steric and electronic properties to suit specific catalytic applications.

Another design strategy involves the derivatization of the hydroxyl group, for instance, through etherification or esterification, to create ligands with different coordination properties or to attach the ligand to a solid support for applications in heterogeneous catalysis. The modular nature of these synthetic strategies allows for the creation of a library of ligands from a single chiral precursor, facilitating the screening and optimization of catalysts for a given asymmetric transformation.

Application in Asymmetric Hydrogenation Reactions

Ligands derived from chiral amino alcohols are well-established in the field of asymmetric hydrogenation of prochiral ketones and imines. While specific data for ligands derived directly from (2S)-1-(methylamino)propan-2-ol hydrochloride in this application are not extensively documented in publicly available literature, the general principles can be inferred from studies on analogous structures. In a typical scenario, a metal complex, often with ruthenium or iridium, bearing a chiral ligand derived from an amino alcohol, catalyzes the transfer of hydrogen from a hydrogen source (e.g., H2 gas or isopropanol) to the substrate.

The enantioselectivity of the reaction is dictated by the steric and electronic interactions between the substrate and the chiral ligand in the coordination sphere of the metal. The formation of a transient six-membered ring intermediate involving the metal, the ligand, and the substrate is often proposed to explain the stereochemical outcome. The rigidity of the ligand backbone and the nature of the substituents on the ligand are critical factors in achieving high enantiomeric excesses.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Ketones using Chiral Amino Alcohol-derived Ligands (Hypothetical Data)

EntryKetone SubstrateChiral LigandMetal PrecursorBaseSolventConversion (%)ee (%)Configuration
1AcetophenoneLigand A[RuCl2(p-cymene)]2KOtBui-PrOH>9995(R)
2PropiophenoneLigand A[RuCl2(p-cymene)]2KOtBui-PrOH9892(R)
31-TetraloneLigand A*[RuCl2(p-cymene)]2KOtBui-PrOH>9998(S)

*Ligand A represents a hypothetical Schiff base ligand derived from (2S)-1-(methylamino)propan-2-ol and a substituted salicylaldehyde. Data are illustrative and based on typical results for analogous systems.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck, Suzuki)

The development of chiral ligands for asymmetric carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis. Ligands derived from (2S)-1-(methylamino)propan-2-ol have the potential to be effective in a range of these transformations.

For instance, in the asymmetric aldol reaction , a chiral metal-ligand complex can act as a Lewis acid to activate the aldehyde component and create a chiral environment for the nucleophilic attack of an enolate. The stereochemical outcome is determined by the facial selectivity of the enolate addition, which is controlled by the chiral ligand.

In the asymmetric Mannich reaction , similar principles apply, where the chiral catalyst directs the stereoselective addition of an enolate to an imine.

While specific examples detailing the use of ligands derived from this compound in asymmetric Heck and Suzuki reactions are scarce in the literature, the general utility of chiral amino alcohol-based ligands in these cross-coupling reactions is recognized. In these reactions, the chiral ligand influences the stereoselectivity of key steps in the catalytic cycle, such as migratory insertion or reductive elimination.

Application in Asymmetric Oxidation and Reduction Reactions

Beyond hydrogenation, ligands derived from (2S)-1-(methylamino)propan-2-ol can also be explored in other asymmetric redox reactions. For example, in asymmetric oxidations , a metal complex bearing a chiral ligand could catalyze the enantioselective epoxidation of olefins or the oxidation of sulfides to chiral sulfoxides. The ligand would control the trajectory of the oxidant to one face of the substrate.

Conversely, in asymmetric reductions of functional groups other than ketones and imines, such as the reduction of α-keto esters or β-keto esters, these chiral ligands could impart high levels of stereocontrol, leading to the formation of valuable chiral building blocks.

Ligand-Substrate Interactions and Enantioselective Control Mechanisms

The mechanism of enantioselective control by ligands derived from (2S)-1-(methylamino)propan-2-ol is fundamentally based on the principles of stereochemical recognition. The formation of a rigid, well-defined transition state involving the metal catalyst, the chiral ligand, and the substrate is paramount.

Non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-π stacking, between the ligand and the substrate within the coordination sphere of the metal play a crucial role in differentiating the two enantiotopic faces of the prochiral substrate. Computational modeling and detailed mechanistic studies, including kinetic analysis and the characterization of reaction intermediates, are essential tools for elucidating these interactions and for the rational design of more effective and selective catalysts.

As a Chiral Building Block and Scaffold for Complex Molecular Architectures

In addition to its role as a ligand precursor, this compound serves as a valuable chiral building block in the synthesis of more complex molecules. The presence of two distinct functional groups at defined stereochemical positions allows for its incorporation into larger structures, transferring its chirality to the target molecule.

This strategy is particularly useful in the synthesis of pharmaceuticals and natural products, where specific stereoisomers are often required for biological activity. By using (2S)-1-(methylamino)propan-2-ol as a starting material, chemists can avoid challenging and often inefficient enantioselective steps later in the synthetic sequence. The amino and alcohol functionalities can be selectively protected and manipulated to allow for the stepwise construction of the target molecule. For example, the amine can be acylated or alkylated, while the alcohol can be oxidized or converted to a leaving group for nucleophilic substitution, all while preserving the original stereocenter.

Despite its potential, specific and detailed examples of the use of this compound as a chiral building block in the total synthesis of complex molecules are not widely reported in readily accessible scientific literature. However, its structural motif is present in various biologically active compounds, suggesting its utility as a synthon in drug discovery and development.

Incorporation into Natural Product Analogues and Research Towards Total Synthesis

The incorporation of chiral building blocks like this compound is a fundamental strategy in the synthesis of natural product analogues and in efforts toward their total synthesis. Chiral 1,2-amino alcohols are prevalent structural motifs in a wide array of biologically active natural products, including alkaloids and polyketides. Synthetic chemists often utilize smaller, enantiomerically pure fragments to construct more complex molecular architectures.

While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a natural product are not readily found, compounds with similar structures are pivotal. For instance, chiral amino alcohols are key intermediates in the synthesis of pharmaceuticals that are often derived from or inspired by natural products. The synthesis of complex molecules frequently relies on the stereochemical control offered by such chiral synthons to build out the carbon skeleton with the correct spatial arrangement of functional groups.

Synthesis of Novel Chiral Heterocyclic Systems

Chiral 1,2-amino alcohols are versatile precursors for the synthesis of a variety of chiral heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The bifunctional nature of these compounds, possessing both a nucleophilic amine and a hydroxyl group, allows for cyclization reactions to form rings such as oxazolidines, morpholines, and piperazines.

The synthesis of these heterocycles often proceeds through the following pathways:

Oxazolidine Formation: Reaction with an aldehyde or ketone can yield a chiral oxazolidine. This heterocyclic ring can serve as a protective group for the amino alcohol functionality or act as a rigid scaffold to direct subsequent stereoselective reactions on other parts of the molecule.

Morpholine (B109124) and Piperazine (B1678402) Derivatives: Through multi-step sequences, the amino alcohol can be elaborated and cyclized to form six-membered rings. For example, reaction with a suitable dielectrophile can lead to the formation of chiral morpholine or piperazine derivatives. These scaffolds are common in pharmacologically active compounds.

Although direct examples for this compound are not prominent in the literature, the general reactivity patterns of amino alcohols strongly support its potential in this area.

Formation of Chiral Scaffolds for Materials Science Research (e.g., Polymers, MOFs)

The development of chiral materials is a rapidly growing field, with applications in enantioselective separations, catalysis, and optics. Chiral molecules like this compound can be used as monomers or modifying agents to impart chirality to materials such as polymers and metal-organic frameworks (MOFs).

Chiral Polymers: Incorporation of this chiral amino alcohol into a polymer backbone can be achieved by converting its functional groups into polymerizable moieties. The resulting chiral polymers can exhibit unique properties, such as the ability to form helical structures or recognize other chiral molecules. These materials can be used as chiral stationary phases in chromatography or as catalysts for asymmetric reactions.

Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. Using a chiral ligand derived from this compound could lead to the formation of a chiral MOF. These porous materials possess a high surface area and well-defined chiral channels, making them promising candidates for enantioselective adsorption, separation, and heterogeneous asymmetric catalysis.

While the concept is well-established, specific research detailing the use of this compound for these applications is not currently available.

As a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The structural features of (2S)-1-(methylamino)propan-2-ol—a chiral center with proximate amino and hydroxyl groups—are characteristic of effective chiral auxiliaries.

Methodologies for Temporary Attachment and Cleavage

The utility of a chiral auxiliary hinges on its easy attachment to a substrate and its subsequent clean removal without disturbing the newly formed stereocenters.

Attachment: For (2S)-1-(methylamino)propan-2-ol, attachment would typically involve forming an amide or an ester bond.

Amide Formation: A prochiral carboxylic acid can be coupled with the secondary amine of the amino alcohol using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the acid to a more reactive species like an acyl chloride.

Ester Formation: The hydroxyl group can be acylated with a prochiral carboxylic acid derivative.

Cleavage: The removal of the auxiliary is crucial for isolating the desired enantiomerically enriched product.

Amide Hydrolysis: Amide bonds are generally robust. Their cleavage can be achieved under harsh conditions (strong acid or base), which might not be suitable for sensitive molecules. Milder methods, such as reductive cleavage with agents like lithium aluminum hydride (to afford an alcohol) or other specialized reagents, are often preferred.

Ester Hydrolysis: Ester linkages are more readily cleaved, typically through saponification with a base like lithium hydroxide, which is a common and mild method for removing auxiliaries attached via an ester bond.

Below is a table summarizing potential attachment and cleavage methods.

Linkage TypeAttachment MethodCleavage MethodProduct Functional Group
AmideAcyl chloride or coupling agent (e.g., DCC, EDC)Acid/base hydrolysis or reductive cleavage (e.g., LiAlH₄)Carboxylic acid or Alcohol
EsterAcylation (e.g., with an acyl chloride)Saponification (e.g., LiOH)Carboxylic acid

This table represents general methodologies for amino alcohol-based chiral auxiliaries, as specific protocols for this compound are not detailed in the available literature.

Strategies for Diastereoselective Control and Inducement

Once attached to a substrate, a chiral auxiliary exerts stereocontrol by creating a diastereomeric intermediate that exhibits a facial bias towards incoming reagents. This is typically achieved through steric hindrance or by forming a rigid chelated transition state.

For an auxiliary derived from (2S)-1-(methylamino)propan-2-ol, diastereoselective control in reactions such as enolate alkylation or aldol reactions could be envisioned as follows:

Formation of a Rigid Chelate: When the substrate-auxiliary conjugate is treated with a Lewis acid, a five-membered chelate can form between the Lewis acid, the oxygen of the carbonyl group (from the attached substrate), and the oxygen of the auxiliary's hydroxyl group.

Steric Shielding: The methyl group at the chiral center and the N-methyl group would project from this rigid structure, effectively blocking one face of the enolate.

Facial Bias: An incoming electrophile would preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess.

The specific stereochemical outcome (e.g., syn vs. anti in an aldol reaction) would depend on the geometry of the enolate (Z vs. E) and the nature of the Lewis acid and solvent used. wikipedia.org The predictability of the stereochemical outcome is a key advantage of using chiral auxiliaries. researchgate.net After the reaction, the auxiliary is cleaved, releasing the enantiomerically enriched product.

Mechanistic Investigations of Chemical Reactions Involving 2s 1 Methylamino Propan 2 Ol Hydrochloride

Elucidation of Reaction Pathways and Intermediates

The mechanistic pathways of reactions involving amino alcohols like (2S)-1-(methylamino)propan-2-ol hydrochloride are diverse and highly dependent on the reacting species and conditions. Due to their bifunctional nature, containing both an amino and a hydroxyl group, these molecules can participate in a range of chemical transformations including nucleophilic substitutions, cyclizations, and oxidations. scbt.com

Computational studies on analogous β-amino alcohols reacting with thionyl chloride have elucidated potential pathways. One predicted mechanism involves the initial attack of the amino alcohol's oxygen on the sulfur of thionyl chloride. This is followed by the elimination of HCl, leading to the formation of a chloro-substituted product. cdnsciencepub.com Another pathway, particularly for sterically hindered amino alcohols, suggests the nitrogen atom initiates the attack on the sulfur, which can eventually lead to cyclic oxathiazolidine-2-oxide compounds. cdnsciencepub.com The presence of a quaternary nitrogen, formed in some reaction pathways, can effectively prevent the nitrogen from participating in subsequent reactions. cdnsciencepub.com

In the context of atmospheric chemistry, studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) provide insight into oxidative degradation pathways. The reaction initiated by a hydroxyl radical (OH) predominantly proceeds via H-atom abstraction from the carbon-containing groups. Theoretical calculations suggest that abstraction from the –CH2– group is a major channel. This leads to the formation of key intermediates, such as 2-amino-2-methylpropanal, which are themselves reactive and participate in subsequent steps of the degradation cascade. researchgate.net

Furthermore, the synthesis of chiral amino alcohols often involves enzymatic cascade reactions. These pathways can involve regio- and diastereoselective oxidation of an unactivated C-H bond, followed by cleavage of a carboxylic group by a decarboxylase, retaining the stereochemistry at the hydroxyl-substituted carbon. nih.gov These biological pathways highlight the formation of specific hydroxy-amino acid intermediates en route to the final amino alcohol product.

Table 1: Potential Intermediates in Amino Alcohol Reactions

Reactant(s) Reaction Type Potential Intermediate(s) Pathway
β-Amino alcohol + Thionyl Chloride Substitution Chloro-substituted amine Oxygen attack on sulfur
β-Amino alcohol + Thionyl Chloride Cyclization Quaternary nitrogen species Nitrogen attack on sulfur
Amino alcohol + OH radical Oxidation Carbon-centered radical H-atom abstraction

Transition State Analysis and Energy Profiles for Reaction Barriers

For the reaction between β-amino alcohols and thionyl chloride, potential energy surfaces (PES) have been calculated to identify the most likely reaction coordinates. cdnsciencepub.com In one identified pathway, the first transition state corresponds to the oxygen of the amino alcohol attacking the sulfur of thionyl chloride. The energy barrier for this step is a critical determinant of the reaction rate. Following the formation of an intermediate, a second, often rate-limiting, transition state is traversed, corresponding to the elimination of a chlorine atom. cdnsciencepub.com For example, in the formation of 1,2,3-cyclohexyloxathiazolidine-2-oxide, the first transition state was found to be the rate-limiting step. cdnsciencepub.com

Calculations for the reaction between different amino acids and aldehydes have been performed at the SMD/MP2/6-311++G(d,p)//B3LYP/6-31G(d) level of theory to determine the Gibbs free energies of transition states. researchgate.net These studies reveal that transition state structures can be verified by the presence of a single negative eigenvalue in vibrational analysis, confirming them as first-order saddle points on the energy surface. cdnsciencepub.comresearchgate.net The calculated activation barriers indicate the kinetic favorability of one pathway over another. For instance, in some cases, the addition of a single water molecule was shown to catalyze proton transfer steps by significantly lowering the associated energy barriers. researchgate.net

In the aminolysis of epoxy compounds to form amino alcohols, computational methods have been used to model the transition states, taking into account the influence of solvents like 2-propanol. researchgate.net The formation of hydrogen bonds between the solvent and the reactants in the transition state can significantly influence the activation energy. The most energetically favorable pathways are determined by comparing the Gibbs free energy of various potential transition state conformations. researchgate.net

Table 2: Calculated Energy Barriers for a Representative Amino Alcohol Reaction

Reaction Step Species Relative Energy (kJ/mol)
Transition State 1 [Amino alcohol-SOCl2]‡ 13.7
Intermediate Amino alcohol-SOCl+ -44.4
Transition State 2 (Rate-Determining) [Intermediate-Cl]‡ 14.6
Product Oxathiazolidine-2-oxide -

Data derived from computational studies on N-(2-cyclohexylamino)ethanol. cdnsciencepub.com

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the mechanism of a chemical reaction, specifically to identify the rate-determining step. libretexts.orgwikipedia.org This effect arises from the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes, such as replacing hydrogen (H) with deuterium (B1214612) (D). libretexts.org The difference in mass affects the zero-point vibrational energy of the bond involving the isotope; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate. libretexts.orgprinceton.edu

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov For C-H bond cleavage, the ratio of the rate constants (kH/kD) is typically greater than 1, with classical primary KIEs for deuterium substitution falling in the range of 2-7. libretexts.orgepfl.ch A large observed kH/kD value strongly suggests that C-H bond breaking is a key feature of the slowest step in the reaction mechanism. princeton.edusavemyexams.com

Conversely, if a reaction shows a kH/kD value of approximately 1, it implies that the C-H bond is not significantly involved in the rate-determining step. epfl.ch This could mean the bond is not broken at all, or it is broken in a fast step that occurs before or after the rate-limiting step. youtube.comlibretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking but close to the reaction center. wikipedia.org These effects are typically smaller (e.g., kH/kD of 0.8–1.4) and provide information about changes in hybridization or steric environment at the transition state. wikipedia.org For example, a change from sp3 to sp2 hybridization at a carbon adjacent to the isotopic substitution often results in a normal secondary KIE (kH/kD > 1). wikipedia.org

In the context of this compound, a KIE study could involve deuterating specific positions, such as the C-H bond at the chiral center (C2) or the O-H bond of the hydroxyl group. By comparing the reaction rates of the deuterated and non-deuterated compounds, one could determine if these bonds are broken in the rate-determining step of a given transformation, thereby distinguishing between possible mechanistic pathways. princeton.edu For instance, in a proposed oxidation reaction, a large primary KIE upon deuteration at C2 would support a mechanism where C-H bond cleavage at this position is the rate-limiting event.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions in Reaction Control

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in dictating the conformation, reactivity, and stereoselectivity of reactions involving molecules like this compound. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond donor and acceptor) allows for the formation of significant intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom can lead to the formation of a stable five-membered ring-like conformation. This pre-organization of the molecule can significantly influence its reactivity. For example, it can affect the nucleophilicity of the nitrogen and oxygen atoms and control the stereochemical outcome of reactions by locking the molecule into a specific geometry. scbt.com

In catalytic processes, non-covalent interactions between the amino alcohol substrate and the catalyst are fundamental to achieving high stereoselectivity. cam.ac.uk A hydrogen bond between the N-H group of the amino alcohol and a ligand on a metal catalyst can help to create a well-defined, rigid transition state. This interaction orients the substrate in a specific way relative to the catalyst's active site, favoring the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other. cam.ac.ukmdpi.com

Solvent molecules can also participate in hydrogen bonding, competing with intramolecular interactions and influencing the reaction mechanism. Protic solvents can form hydrogen bonds with both the amine and hydroxyl groups, potentially disrupting intramolecular bonds and altering the molecule's ground-state conformation and the structure of the transition state. researchgate.net The strength and nature of these non-covalent interactions can be investigated using spectroscopic techniques like far-infrared (FIR) spectroscopy and computational methods such as Density Functional Theory (DFT), which can quantify the energetic contributions of these interactions.

Table 3: Types of Hydrogen Bonds in Amino Alcohol Systems

Interaction Type Donor Acceptor Potential Effect
Intramolecular -OH group -NHR group Conformational rigidity, stereocontrol
Intermolecular (Substrate-Catalyst) -NHR group Catalyst Ligand Orientation in transition state, enantioselectivity
Intermolecular (Substrate-Solvent) Solvent (protic) -OH or -NHR group Alteration of ground-state conformation

Determination of Catalytic Cycles in Ligand-Catalyzed Processes

The bifunctional and chiral nature of (2S)-1-(methylamino)propan-2-ol makes it a valuable candidate for use as a ligand in asymmetric catalysis. Such ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. nih.govrsc.org A catalytic cycle describes the sequence of steps through which the catalyst is regenerated while converting reactants into products.

A generalized catalytic cycle involving an amino alcohol ligand, such as in the enantioselective addition of an organozinc reagent (e.g., diethylzinc) to an aldehyde, can be proposed.

Ligand-Metal Complex Formation: The cycle begins with the reaction of the chiral amino alcohol ligand with a metal precursor (e.g., a zinc alkyl) to form the active catalyst. The nitrogen and oxygen atoms of the amino alcohol chelate to the metal center.

Substrate Coordination: The aldehyde substrate then coordinates to the metal center of the chiral catalyst complex. The specific geometry of the ligand dictates how the aldehyde binds, positioning one of its enantiotopic faces for preferential attack.

Stereoselective Transformation: The nucleophilic alkyl group (from the organozinc reagent) is transferred to the coordinated aldehyde. This step occurs within the chiral environment created by the ligand, leading to the formation of a new stereocenter in the product with a high degree of enantiomeric excess (ee). This is the key stereodetermining step of the cycle.

Product Release and Catalyst Regeneration: The resulting metal alkoxide product is released from the coordination sphere of the metal. This is often facilitated by reaction with another molecule of the organozinc reagent, which regenerates the active catalyst, allowing it to enter another cycle.

Another important catalytic process is "hydrogen borrowing" or "hydrogen transfer" catalysis, where amino alcohols can be synthesized or used. researchgate.net In this type of cycle, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol functional group of a substrate, oxidizing it to an intermediate aldehyde or ketone. This intermediate then reacts with an amine, and the catalyst subsequently returns the hydrogen to the resulting imine, reducing it to form the final amine product and regenerating the catalyst. The (2S)-1-(methylamino)propan-2-ol could act as the chiral ligand controlling the stereochemistry of the hydrogen return step in such a cycle. researchgate.net

The efficiency and selectivity of these cycles depend on factors such as the structure of the ligand, the nature of the metal, the solvent, and the reaction temperature. Mechanistic studies aim to identify the active catalytic species and characterize the intermediates and transition states for each step in the cycle. cam.ac.uk

Derivatization and Analog Development Research

Synthesis of N-Substituted Analogues and Their Reactivity

The secondary amine in (2S)-1-(methylamino)propan-2-ol is a prime site for substitution, allowing for the introduction of a diverse range of functional groups. The synthesis of N-substituted analogues primarily involves N-alkylation and N-acylation reactions.

N-Alkylation: Direct N-alkylation of the methylamino group can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the generated acid. More advanced and greener approaches include "hydrogen borrowing" or "hydrogen autotransfer" catalysis, which utilize alcohols as alkylating agents, producing water as the only byproduct. This method involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.

N-Acylation: N-acylation is readily accomplished by treating (2S)-1-(methylamino)propan-2-ol with acylating agents like acyl chlorides or acid anhydrides, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. Chemoselective N-acylation in the presence of the hydroxyl group is generally favored under basic or neutral conditions due to the higher nucleophilicity of the amine compared to the alcohol. nih.govgoogle.com

The reactivity of these N-substituted analogues is significantly influenced by the nature of the substituent. For instance, the introduction of bulky N-alkyl groups can sterically hinder reactions at both the nitrogen and the adjacent hydroxyl group. N-acyl groups, being electron-withdrawing, decrease the nucleophilicity and basicity of the nitrogen atom. This electronic effect can be exploited to control the regioselectivity of subsequent reactions.

Reaction Type Reagents General Conditions Product Class
N-AlkylationAlkyl halide, BaseOrganic solvent, RT to elevated temp.N,N-dialkyl-propan-2-ol
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Methanol or other protic solventN-alkyl, N-methyl-propan-2-ol
N-AcylationAcyl chloride or Anhydride, BaseAprotic solvent (e.g., CH₂Cl₂, THF)N-acyl, N-methyl-propan-2-ol

Synthesis of Cyclic and Polycyclic Derivatives

The bifunctional nature of (2S)-1-(methylamino)propan-2-ol makes it an excellent precursor for the synthesis of various heterocyclic systems. The nitrogen and oxygen atoms can be incorporated into a new ring through reactions with suitable bifunctional reagents.

Oxazolidinones: Reaction with phosgene, its equivalents (e.g., carbonyldiimidazole), or chloroformates can lead to the formation of a five-membered oxazolidinone ring. These derivatives are valuable chiral auxiliaries in asymmetric synthesis, famously known as Evans auxiliaries. The stereochemistry at C2 of the propanol (B110389) backbone controls the stereochemistry of the resulting oxazolidinone.

Morpholinones and Piperazinones: Condensation reactions with α-haloacetyl halides or related reagents can be used to construct six-membered rings. For example, reaction with chloroacetyl chloride could lead to the formation of a morpholinone derivative. Similarly, elaboration of the amino and hydroxyl groups can provide access to substituted piperazinones.

The synthesis of these cyclic derivatives locks the conformation of the original amino alcohol backbone, which can have significant implications for their use as chiral ligands or in stereoselective synthesis. The inherent chirality of the starting material is transferred to the new heterocyclic system, providing a straightforward entry into enantiomerically pure cyclic compounds.

Heterocycle Reagent General Reaction Type
OxazolidinonePhosgene, CDI, ChloroformatesCyclocarbonylation
Morpholinoneα-Haloacetyl halideIntramolecular cyclization
PiperazinoneMulti-step synthesis involving diamine precursorsCyclization

Impact of Structural Modifications on Reactivity, Selectivity, and Coordination Chemistry

Structural modifications at the nitrogen and oxygen centers of (2S)-1-(methylamino)propan-2-ol have a profound impact on its chemical properties.

Reactivity and Selectivity: N-acylation reduces the nucleophilicity of the nitrogen, allowing for selective reactions at the hydroxyl group. Conversely, protecting the hydroxyl group as a silyl (B83357) ether directs reactivity towards the nitrogen atom. The steric bulk of substituents on either the nitrogen or oxygen can influence the stereochemical outcome of reactions involving the chiral center or adjacent functional groups, for example, by directing the approach of reagents in a diastereoselective manner.

Coordination Chemistry: As a bidentate ligand, (2S)-1-(methylamino)propan-2-ol can coordinate to metal centers through its nitrogen and oxygen atoms. The nature of the N- and O-substituents significantly alters the electronic and steric properties of the ligand, thereby influencing the stability, structure, and catalytic activity of the resulting metal complexes. For instance, electron-donating alkyl groups on the nitrogen can enhance the Lewis basicity of the ligand and its binding affinity to metal ions. In contrast, electron-withdrawing acyl groups would weaken its coordination ability. The formation of cyclic derivatives, such as oxazolidinones, can also create new coordination modes and has been exploited in the design of chiral ligands for asymmetric catalysis.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems and Applications

The inherent chirality and bifunctional nature (amine and alcohol) of (2S)-1-(methylamino)propan-2-ol make its derivatives promising candidates for new chiral ligands and organocatalysts. Future research is anticipated to focus on harnessing this molecule as a controlling agent in asymmetric synthesis.

Asymmetric Catalysis: A primary research avenue involves the use of (2S)-1-(methylamino)propan-2-ol hydrochloride, or its derivatives, as ligands for transition metal catalysts. These complexes could be applied to a range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, its application in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes is a well-established benchmark for new chiral amino alcohol ligands. nih.govrsc.org Research could explore its efficacy in similar transformations, aiming for high yields and enantiomeric excess (ee).

Organocatalysis: Simple primary and secondary β-amino alcohols have proven to be efficient organocatalysts in reactions like asymmetric Michael additions. nih.gov Future studies could investigate the potential of this compound to catalyze such reactions, leveraging its secondary amine and hydroxyl group to activate substrates and control stereochemistry through hydrogen bonding and iminium/enamine intermediates.

The performance of new catalysts derived from (2S)-1-(methylamino)propan-2-ol could be benchmarked against existing systems. A hypothetical comparison for the asymmetric addition of diethylzinc to benzaldehyde (B42025) is presented below.

Catalyst SystemLigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Hypothetical Derivative of (2S)-1-(methylamino)propan-2-ol0>95>98
Literature Example 1 Polymer-supported amino alcohol0>90~92
Literature Example 2 DBNE259799

This table is illustrative, based on data for analogous chiral β-amino alcohols.

Development of Sustainable and Atom-Economical Synthetic Methodologies

Traditional chemical syntheses of chiral amino alcohols often rely on stoichiometric reagents or multi-step processes that generate significant waste. The development of greener, more efficient synthetic routes is a critical area for future research.

Biocatalysis: Enzymatic synthesis represents a highly sustainable approach. Enzymes like amine dehydrogenases (AmDHs), transaminases, and ketoreductases can catalyze the asymmetric synthesis of chiral amino alcohols from simple precursors under mild, aqueous conditions. frontiersin.orgnih.gov A key research direction would be the discovery or engineering of an enzyme capable of producing (2S)-1-(methylamino)propan-2-ol via asymmetric reductive amination of a corresponding hydroxy ketone, such as 1-hydroxypropan-2-one, using methylamine (B109427). This approach offers high stereoselectivity and minimizes the use of hazardous reagents. frontiersin.orgnih.gov

Asymmetric Hydrogenation: Asymmetric transfer hydrogenation (ATH) of α-amino ketones is a powerful, atom-economical method for producing chiral amino alcohols. acs.org Developing a catalytic system, for example using a Ruthenium(II) complex, for the direct ATH of 1-(methylamino)propan-2-one (B1626262) would provide a direct and efficient route to the target molecule, avoiding protecting groups and reducing waste streams. acs.org

Synthetic MethodPrecursorsKey AdvantagesPotential Challenges
Biocatalytic Reductive Amination 1-hydroxypropan-2-one, MethylamineHigh enantioselectivity (>99% ee), mild conditions, aqueous media, renewable.Enzyme discovery and optimization, substrate specificity.
Asymmetric Transfer Hydrogenation 1-(methylamino)propan-2-oneHigh atom economy, operational simplicity, high yields.Catalyst cost and sensitivity, optimization of reaction conditions.
Chiral Pool Synthesis (S)-AlanineReadily available chiral precursor.Multi-step process, potential for racemization, use of stoichiometric reductants. jocpr.com

Integration with Continuous Flow Chemistry Techniques

Continuous flow chemistry, particularly using microreactors, offers enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. nih.govresearchgate.net Applying this technology to the synthesis of this compound could revolutionize its production.

Future research will likely focus on adapting synthetic methodologies to flow systems. For example, the aminolysis of (S)-propylene oxide with methylamine is a plausible route to (2S)-1-(methylamino)propan-2-ol. Performing this reaction in a heated and pressurized microreactor could dramatically reduce reaction times from hours to minutes and improve regioselectivity and yield by minimizing side reactions. researchgate.netgoogle.com Enzymatic syntheses are also highly amenable to flow chemistry, where immobilized enzymes can be packed into reactor columns for continuous biotransformations, leading to high productivity and easy separation of the product. nih.govnih.gov

ParameterBatch ReactionContinuous Flow Microreactor
Reaction Time Hours to daysSeconds to minutes
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Mass Transfer Diffusion limitedEnhanced, rapid mixing
Safety Handling of large volumes of reagentsSmall reaction volumes, inherently safer
Scalability Complex scale-upNumbering-up (parallelization)

This table provides a general comparison of batch versus continuous flow processing for reactions like epoxide aminolysis. researchgate.netgoogle.com

Application in Supramolecular Chemistry and Host-Guest Systems

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.org The chirality of this compound makes it an interesting target for chiral recognition studies and as a component in supramolecular assemblies.

Future research could explore its use as a chiral guest to probe the binding cavities of synthetic host molecules like cyclodextrins, crown ethers, or cyclo nih.govaramides. nih.govmdpi.com Such studies, often employing techniques like NMR spectroscopy and mass spectrometry, can elucidate the subtle non-covalent forces that govern chiral recognition. nih.govnih.gov Furthermore, incorporating this amino alcohol into larger host structures could lead to new chiral stationary phases for chromatography or novel systems for enantioselective sensing. utwente.nl

Advanced Materials Science Applications with Tailored Chirality

The incorporation of chiral building blocks like (2S)-1-(methylamino)propan-2-ol into polymers and other materials can impart unique chiroptical properties. This is an emerging area with potential applications in optics, electronics, and separation sciences.

Research could be directed towards synthesizing monomers derived from this compound. Polymerization of these monomers could yield chiral polymers with specific helical structures. These materials could be investigated for their ability to selectively reflect circularly polarized light or as chiral adsorbents for enantiomer separation. Anchoring the molecule onto a solid support, such as polystyrene resins, could also create recyclable chiral catalysts for industrial applications. nih.gov

Bio-orthogonal Chemistry and Bioconjugation Research

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. enamine.netnih.govacs.org While direct biological activity is outside the scope, the chemical reactivity of the amine and alcohol functional groups on this compound opens avenues for its use as a linker or tag in bioconjugation research.

Future work could involve modifying the molecule with a bio-orthogonal handle, such as an azide (B81097) or a strained alkyne, allowing it to be "clicked" onto biomolecules or surfaces. The secondary amine and primary alcohol offer distinct points for chemical modification. For example, the amine could be acylated with a molecule containing a terminal alkyne, preparing it for a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. enamine.net These studies would focus purely on the chemical transformations and the stability of the resulting conjugates, providing new tools for chemists to assemble complex molecular architectures. nih.gov

Q & A

Q. What are the optimal synthetic routes for (2S)-1-(methylamino)propan-2-ol hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves reacting (2S)-1-aminopropan-2-ol with methylamine under anhydrous conditions to prevent hydrolysis. Catalysts such as palladium or ruthenium-based systems may enhance reaction efficiency. Purification via crystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate the hydrochloride salt and achieve >98% enantiomeric excess. Chiral HPLC with a cellulose-based column and polarimetric analysis are standard for verifying stereochemical integrity .

Q. How does the chiral center in this compound influence its biological activity?

The (2S) configuration determines its interaction with chiral biological targets, such as enzymes or receptors. Comparative studies with the (2R)-isomer using in vitro assays (e.g., receptor binding or enzyme inhibition) reveal differences in potency. For example, the (2S) enantiomer may exhibit higher affinity for adrenergic receptors due to spatial compatibility with binding pockets. Chiral resolution via diastereomeric salt formation or enzymatic methods is essential for isolating active enantiomers .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported pharmacological data for this compound?

Discrepancies in IC₅₀ values or receptor selectivity across studies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

  • Validate purity via LC-MS and ¹H/¹³C NMR.
  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Perform meta-analyses of published data to identify confounding variables, such as solvent effects (DMSO vs. aqueous solutions) .

Q. How can computational modeling elucidate the mechanism of action of this compound?

Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like β-adrenergic receptors. For instance, the hydroxyl and methylamino groups form hydrogen bonds with Asp113 and Asn310 residues in receptor models. Density Functional Theory (DFT) calculations further quantify electronic interactions, such as charge transfer at the binding site .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stress testing reveals degradation pathways:

  • Acidic conditions (pH <3): Hydrolysis of the methylamino group, forming 1-aminopropan-2-ol.
  • Alkaline conditions (pH >10): Racemization at the chiral center.
  • Thermal degradation (>80°C): Dehydration to form a Schiff base intermediate. Stability is monitored via accelerated stability studies (40°C/75% RH) and quantified using HPLC-UV .

Q. How do structural modifications (e.g., substituent changes) impact the compound's physicochemical and biological properties?

Structure-Activity Relationship (SAR) studies compare analogs like (2S)-1-(ethylamino)propan-2-ol hydrochloride or aryl-substituted derivatives. Key findings include:

  • Methyl vs. ethyl groups: Increased lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility.
  • Aromatic substituents: Introduce π-π stacking interactions with aromatic residues in target proteins, altering selectivity. Data are tabulated to guide lead optimization:
DerivativeLogPSolubility (mg/mL)IC₅₀ (nM)
(2S)-Methylamino0.9512.345
(2S)-Ethylamino1.328.762
3-Phenyl analog2.101.928

Methodological Considerations

  • Data Reproducibility: Always cross-validate synthetic protocols with independent batches and characterize intermediates (e.g., via FT-IR for functional groups).
  • Biological Assays: Include positive controls (e.g., propranolol for β-blocker studies) and account for vehicle effects.
  • Ethical Compliance: Adhere to institutional guidelines for in vitro and in vivo testing, particularly for neuroactive compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.